molecular formula C18H31NO4 B1435194 1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol CAS No. 1447715-44-7

1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol

Cat. No.: B1435194
CAS No.: 1447715-44-7
M. Wt: 325.4 g/mol
InChI Key: QQQJXQPOCNDBDS-UHFFFAOYSA-N
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Description

1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol is a synthetic compound known for its selective beta2-adrenergic receptor antagonist properties. It is commonly used in scientific experiments to study the effects of beta-blockers on various biological systems.

Preparation Methods

The synthesis of 1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol involves several steps. The primary synthetic route includes the reaction of 4-(2-propoxyethoxy)methylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like sodium hydroxide .

Chemical Reactions Analysis

1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or sodium cyanide, leading to the formation of azides or nitriles

Scientific Research Applications

1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol is widely used in scientific research due to its selective beta2-adrenergic receptor antagonist properties. It is utilized in:

    Chemistry: As a model compound to study the effects of beta-blockers on chemical reactions and interactions.

    Biology: To investigate the role of beta2-adrenergic receptors in various biological processes, including muscle contraction and relaxation.

    Medicine: In preclinical studies to evaluate the potential therapeutic effects of beta-blockers in treating cardiovascular diseases.

    Industry: As a reference compound in the development and testing of new beta-blockers and related pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol involves its binding to beta2-adrenergic receptors, thereby blocking the action of endogenous catecholamines such as epinephrine and norepinephrine. This inhibition leads to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions. The compound specifically targets beta2-adrenergic receptors, which are primarily found in the lungs, gastrointestinal tract, liver, uterus, vascular smooth muscle, and skeletal muscle .

Comparison with Similar Compounds

1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol is similar to other beta-blockers such as:

    Bisoprolol: Another selective beta1-adrenergic receptor blocker used in the treatment of hypertension and heart diseases.

    Propranolol: A non-selective beta-adrenergic receptor blocker used for various cardiovascular conditions.

    Atenolol: A selective beta1-adrenergic receptor blocker used to manage hypertension and angina

The uniqueness of this compound lies in its selective beta2-adrenergic receptor antagonist properties, making it particularly useful for research focused on beta2-adrenergic receptor functions and related therapeutic applications.

Properties

IUPAC Name

1-(propan-2-ylamino)-3-[4-(2-propoxyethoxymethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4/c1-4-9-21-10-11-22-13-16-5-7-18(8-6-16)23-14-17(20)12-19-15(2)3/h5-8,15,17,19-20H,4,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQJXQPOCNDBDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447715-44-7
Record name 1-((1-Methylethyl)amino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1447715447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((1-METHYLETHYL)AMINO)-3-(4-((2-PROPOXYETHOXY)METHYL)PHENOXY)-2-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF9JBH3LZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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